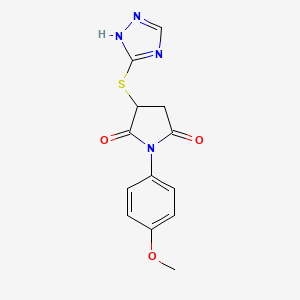![molecular formula C20H14N4O6 B14939349 N-(4-methylpyridin-2-yl)-2-nitro-N-[(2-nitrophenyl)carbonyl]benzamide](/img/structure/B14939349.png)
N-(4-methylpyridin-2-yl)-2-nitro-N-[(2-nitrophenyl)carbonyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-METHYL-2-PYRIDYL)-2-NITRO-N-(2-NITROBENZOYL)BENZAMIDE is a complex organic compound that features a pyridyl group, nitro groups, and benzamide moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYL-2-PYRIDYL)-2-NITRO-N-(2-NITROBENZOYL)BENZAMIDE typically involves multi-step organic reactions. The process may start with the nitration of benzamide derivatives, followed by the introduction of the pyridyl group through a series of substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and consistency in large-scale production.
化学反応の分析
Types of Reactions
N-(4-METHYL-2-PYRIDYL)-2-NITRO-N-(2-NITROBENZOYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzamide and pyridyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro-oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamide or pyridyl derivatives.
科学的研究の応用
N-(4-METHYL-2-PYRIDYL)-2-NITRO-N-(2-NITROBENZOYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(4-METHYL-2-PYRIDYL)-2-NITRO-N-(2-NITROBENZOYL)BENZAMIDE involves its interaction with specific molecular targets. The nitro groups may participate in redox reactions, while the benzamide and pyridyl groups can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- N-(4-METHYL-2-PYRIDYL)-2-NITROBENZAMIDE
- N-(2-NITROBENZOYL)BENZAMIDE
- N-(4-METHYL-2-PYRIDYL)BENZAMIDE
Uniqueness
N-(4-METHYL-2-PYRIDYL)-2-NITRO-N-(2-NITROBENZOYL)BENZAMIDE is unique due to the presence of both nitro and benzamide groups, which confer distinct chemical and biological properties
特性
分子式 |
C20H14N4O6 |
|---|---|
分子量 |
406.3 g/mol |
IUPAC名 |
N-(4-methylpyridin-2-yl)-2-nitro-N-(2-nitrobenzoyl)benzamide |
InChI |
InChI=1S/C20H14N4O6/c1-13-10-11-21-18(12-13)22(19(25)14-6-2-4-8-16(14)23(27)28)20(26)15-7-3-5-9-17(15)24(29)30/h2-12H,1H3 |
InChIキー |
FERLVGMJWUXYCQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)N(C(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


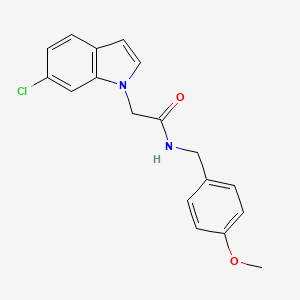
![2,5-dimethyl-6-(4-methylbenzyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14939282.png)
![N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}phenylalanine](/img/structure/B14939283.png)
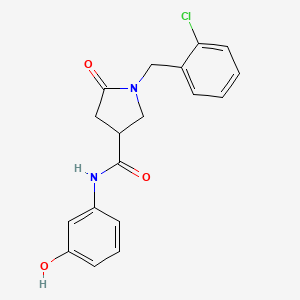
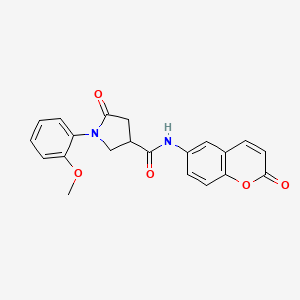
![4-[(4-Chlorophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B14939297.png)
![(4,6-Dimethyl-pyrimidin-2-yl)-[2-(4-ethyl-phenyl)-2-oxo-ethyl]-cyanamide](/img/structure/B14939303.png)
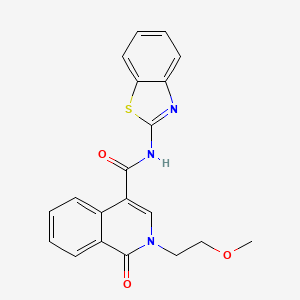
![4-[2-(9-thiophen-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl)ethyl]morpholine](/img/structure/B14939308.png)
![2-(2-chlorophenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14939322.png)
![2,5-dichloro-N-[(2,5-dichlorophenyl)sulfonyl]-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide](/img/structure/B14939333.png)
![(1E)-1-[(4-methoxyphenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939345.png)
